O-Ethylhydroxylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of O-Ethylhydroxylamine hydrochloride and related compounds involves multiple chemical reactions, including palladium-catalyzed O-arylation of ethyl acetohydroximate. This process allows for the preparation of O-arylhydroxylamines from simple aryl halides, offering a broad substrate scope including heteroaryl coupling partners. This method provides access to O-arylhydroxylamines that would be challenging to prepare through traditional methods, demonstrating the compound's utility in facilitating complex organic synthesis processes (Maimone & Buchwald, 2010).
Molecular Structure Analysis
The molecular structures of various hydroxylamine derivatives have been studied, revealing insights into their conformation and bonding. Specifically, electron diffraction studies have determined the gas-phase structures of O-methylhydroxylamine and related compounds, showing that the principal conformer present had the anti conformation about the N-O bond. The N-O bond lengths increase with methyl substitution, indicating how structural variations influence the compound's physical and chemical properties (Rankin, Todd, Riddell, & Turner, 1981).
Chemical Reactions and Properties
O-Ethylhydroxylamine hydrochloride participates in various chemical reactions, highlighting its reactivity and versatility. For example, it has been used in tandem ring-opening and oximation reactions, contributing to the synthesis of highly functionalized compounds. This demonstrates the compound's ability to undergo complex chemical transformations, making it a valuable reagent for organic synthesis (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).
Scientific Research Applications
Synthesis Enhancement
O-Ethylhydroxylamine hydrochloride has been utilized in various synthesis processes. A notable application includes its use in the synthesis of oximes, with one study reporting the condensation of aldehydes and ketones with hydroxylamine hydrochloride resulting in oximes in 50.7-98.7% yields under specific conditions, offering advantages like milder conditions and higher yields compared to conventional methods (Ji-tai Li, Xiaoliang Li, & Tong‐Shuang Li, 2006).
Catalysis and Chemical Transformations
The compound plays a role in catalysis and chemical transformations. For instance, it serves as an efficient hydroxylamine equivalent for C-O cross-coupling, enabling the preparation of O-arylhydroxylamines from simple aryl halides, which is significant for synthesizing compounds that are otherwise challenging to produce (T. Maimone & S. Buchwald, 2010).
Spectroscopy and Chemical Analysis
O-Ethylhydroxylamine hydrochloride is also important in spectroscopic studies and chemical analysis. It has been used in Raman spectroscopy studies of various compounds, helping to understand their chemical structures and behaviors (J. Edsall, 1937).
Analytical Chemistry
In analytical chemistry, derivatives of O-Ethylhydroxylamine hydrochloride, like O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, have been employed for determining carbonyl-containing compounds in various samples, demonstrating its versatility in chemical analysis (D. Cancilla & S. Q. Que Hee, 1992).
Pharmaceutical and Pesticide Intermediates
The compound has applications in the synthesis of intermediates for pharmaceuticals and pesticides. For example, Ethylamine hydrochloride, an important intermediate, can be synthesized from hydroxylamine hydrochloride through a series of reactions (X. Lan, 2007).
Novel Chemical Reactions
O-Ethylhydroxylamine hydrochloride is instrumental in novel chemical reactions, such as the tandem ring opening and oximation process, which leads to the formation of unique compounds with potential applications in various fields (S. Saravanan, H. Vignesh Babu, & S. Muthusubramanian, 2007).
Antibacterial Activity
Studies have shown that derivatives of O-Ethylhydroxylamine hydrochloride exhibit antibacterial activity, indicating its potential in medical and pharmaceutical applications (Yajun Xie, Xiaofei Liu, & Qiang Chen, 2007).
Safety And Hazards
O-Ethylhydroxylamine hydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing off contaminated clothing before reuse .
Relevant Papers One relevant paper is “Simultaneously quantitative analysis of seven steroid hormones in human saliva” which describes a novel method based on O-ethylhydroxylamine hydrochloride as a derivative reagent for determining trace steroid hormones in human saliva . This method exhibited excellent sensitivity and reliability for the evaluation of free steroid hormones in the human body .
properties
IUPAC Name |
O-ethylhydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXCOKIYARRTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062982 | |
Record name | O-Ethylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Ethylhydroxylamine hydrochloride | |
CAS RN |
3332-29-4 | |
Record name | O-Ethylhydroxylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3332-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | O-Ethylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ethylhydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.